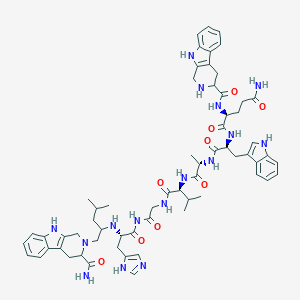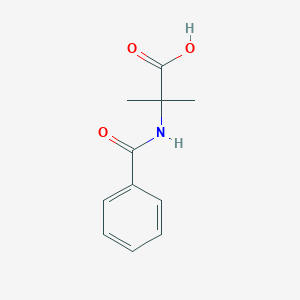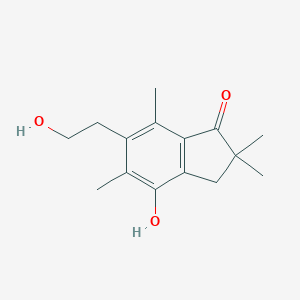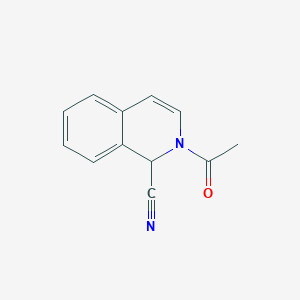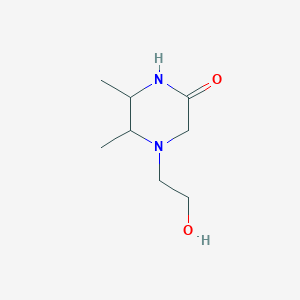
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, also known as HEPES, is a zwitterionic organic compound that is commonly used as a buffering agent in biological and biochemical research. HEPES is a highly soluble and stable compound that is widely used in cell culture, protein purification, and other biochemical applications.
Mechanism Of Action
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one acts as a weak acid that can donate protons to maintain a stable pH. It has a pKa of 7.55, which makes it an effective buffer at physiological pH. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is a zwitterionic compound, which means that it has both a positive and negative charge. This property makes it highly soluble in water and allows it to interact with a wide range of biological molecules.
Biochemical And Physiological Effects
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several biochemical and physiological effects that make it useful in research. It is a non-toxic compound that does not interfere with cellular processes, making it ideal for use in cell culture. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one also has a low UV absorbance, which makes it useful in spectroscopic techniques. In addition, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has been shown to have antioxidant properties, which may have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several advantages for lab experiments. It is a highly soluble and stable compound that is easy to use and does not interfere with cellular processes. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is also compatible with a wide range of biological molecules and is effective at maintaining a stable pH. However, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one does have some limitations. It is relatively expensive compared to other buffering agents, and it may not be effective in all experimental conditions.
Future Directions
There are several future directions for research on 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one. One area of interest is the potential therapeutic applications of 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one as an antioxidant. Another area of interest is the development of new 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one derivatives that may have improved properties for specific applications. In addition, there is ongoing research on the use of 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one in new and emerging technologies, such as nanotechnology and gene therapy.
Conclusion
In conclusion, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, or 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, is a highly useful compound in biological and biochemical research. It is a stable and soluble buffering agent that is widely used in cell culture, protein purification, and other applications. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several advantages for lab experiments, including its compatibility with biological molecules and ability to maintain a stable pH. While 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one does have some limitations, ongoing research is exploring new applications and derivatives of this important compound.
Synthesis Methods
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is synthesized through a multistep process that involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with ethylenediamine. The resulting intermediate is then reacted with 2-bromoethanol to form 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one. The final product is purified through recrystallization and column chromatography.
Scientific Research Applications
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is commonly used as a buffering agent in biological and biochemical research. It is particularly useful in cell culture, where it helps to maintain a stable pH and prevent fluctuations that can damage cells. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is also used in protein purification, where it helps to stabilize proteins and prevent denaturation. In addition, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is used in a variety of other applications, including enzyme assays, electrophoresis, and molecular biology techniques.
properties
CAS RN |
146511-05-9 |
|---|---|
Product Name |
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one |
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-5,6-dimethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-6-7(2)10(3-4-11)5-8(12)9-6/h6-7,11H,3-5H2,1-2H3,(H,9,12) |
InChI Key |
YZXSLOWPPYZCJA-UHFFFAOYSA-N |
SMILES |
CC1C(N(CC(=O)N1)CCO)C |
Canonical SMILES |
CC1C(N(CC(=O)N1)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



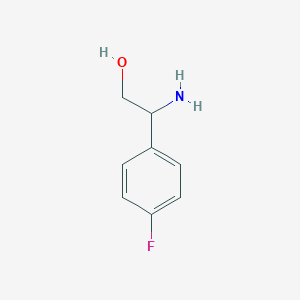
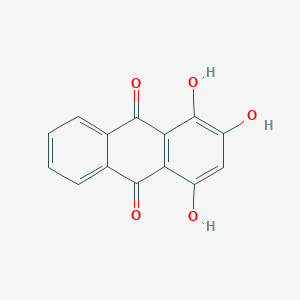
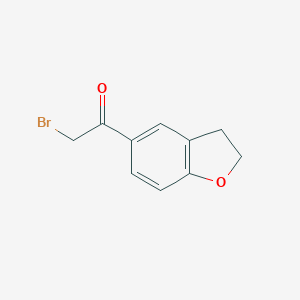
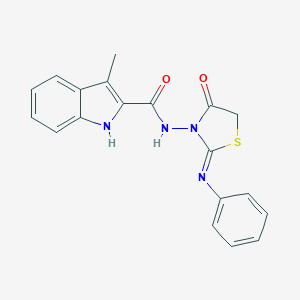
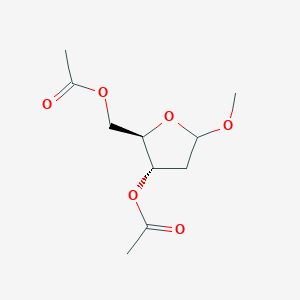
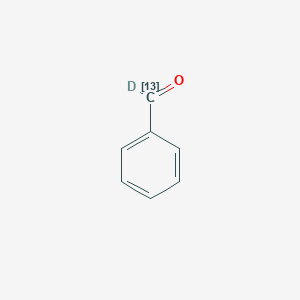
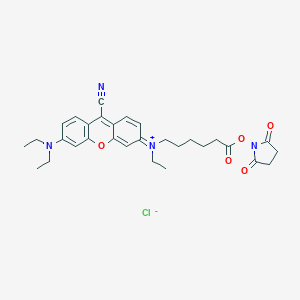
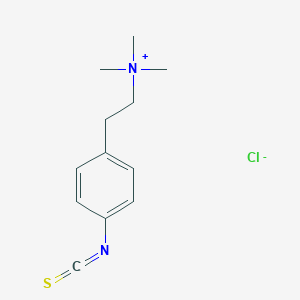
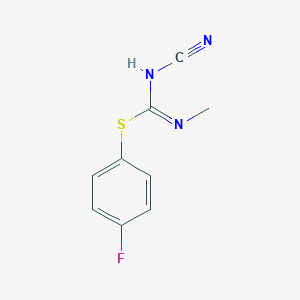
![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)
